Calcium mesoxalate trihydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

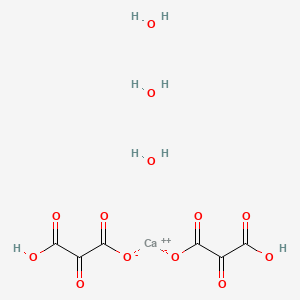

calcium;3-hydroxy-2,3-dioxopropanoate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H2O5.Ca.3H2O/c2*4-1(2(5)6)3(7)8;;;;/h2*(H,5,6)(H,7,8);;3*1H2/q;;+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONPCBDXSFPQMW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)C(=O)[O-].C(=O)(C(=O)O)C(=O)[O-].O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8CaO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21085-60-9 | |

| Record name | Calcium oxomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Chemical Structure of Calcium Mesoxalate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure of Calcium mesoxalate trihydrate (CaC₃O₅·3H₂O). Meticulously compiled for researchers, scientists, and professionals in drug development, this document delves into the crystallographic parameters, molecular geometry, and the experimental methodologies employed in its structural elucidation. The presented data is critical for understanding the physicochemical properties of this compound, which may play a role in biomineralization and pathological calcification processes.

Core Structural and Crystallographic Data

The definitive crystal structure of this compound was established through single-crystal X-ray diffraction analysis. The compound crystallizes in a triclinic system, a testament to its low-symmetry atomic arrangement. The key crystallographic and structural parameters are summarized in the table below, providing a quantitative foundation for further computational modeling and experimental design.

| Parameter | Value | Reference |

| Chemical Formula | C₃H₂CaO₆·3H₂O | [1][2] |

| Molecular Weight | 228.17 g/mol | [3] |

| Synonyms | Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate | [1][3] |

| Crystal System | Triclinic | [4][5] |

| Space Group | Pī | [4][5] |

| Unit Cell Dimensions | ||

| a | 7.145(6) Å | [5] |

| b | 8.600(7) Å | [5] |

| c | 6.099(5) Å | [5] |

| α | 112.30(5)° | [5] |

| β | 108.87(5)° | [5] |

| γ | 89.92(5)° | [5] |

| Volume | 319.6(5) ų | Calculated |

| Z | 2 | [4][5] |

Experimental Protocols: Synthesis and Structural Determination

The elucidation of the chemical structure of this compound is contingent on the successful synthesis of high-quality single crystals and subsequent analysis by X-ray diffraction. The following sections detail the experimental methodologies cited in the literature.

Synthesis of this compound Single Crystals

Two primary methods for the synthesis of this compound have been reported, each yielding crystals suitable for structural analysis.

Method 1: Reaction of Whitlockite with Oxalic Acid

This method was employed in the original structure determination study.[2][4]

-

Materials:

-

Massive whitlockite [Ca₉(Mg,Fe²⁺)(PO₄)₆(PO₃OH)]

-

Oxalic acid solution (concentration not specified in the cited literature)

-

-

Procedure:

Method 2: Hydrolysis of Diethyl Oxalate in the Presence of Calcite

A more recent approach involves the slow hydrolysis of an organic ester to generate oxalic acid in situ.[6]

-

Materials:

-

Aqueous solution of diethyl oxalate

-

Calcite crystals (CaCO₃)

-

-

Procedure:

-

An aqueous solution of diethyl oxalate is prepared.[6]

-

This solution is reacted with calcite crystals. The slow hydrolysis of diethyl oxalate in water forms oxalic acid.[6]

-

The in-situ generated oxalic acid then reacts with the calcite crystals to produce crystals of calcium oxalate.[6]

-

The solid phases are separated from the reaction solution by filtration.[6] It is noted that the reproducibility of obtaining the trihydrate form is sensitive to factors such as temperature, reagent morphology, and the purity of the calcite crystals.[6]

-

Single-Crystal X-ray Diffraction Analysis

The following outlines a generalized, yet detailed, protocol for the determination of the crystal structure of a small molecule like this compound, based on standard crystallographic practices.

-

Crystal Mounting:

-

A suitable single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent crystal decay from atmospheric exposure and to facilitate flash-cooling.

-

-

Data Collection:

-

The mounted crystal is placed on the X-ray diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations and radiation damage.

-

A preliminary screening of the crystal's diffraction quality is performed.

-

A full sphere of diffraction data is collected using a modern area detector (e.g., CCD or CMOS). This typically involves a series of omega (ω) and phi (φ) scans to cover the entire reciprocal space.

-

The crystal-to-detector distance and exposure time per frame are optimized to ensure good resolution and signal-to-noise ratio.

-

-

Data Reduction and Structure Solution:

-

The raw diffraction images are processed using specialized software (e.g., SAINT, XDS). This involves integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The unit cell parameters and space group are determined from the diffraction pattern.

-

The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This yields an initial electron density map.

-

An initial model of the molecule is built into the electron density map using software such as SHELXS or Olex2.[7]

-

-

Structure Refinement:

-

The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure (e.g., using SHELXL).[7]

-

The refinement process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors to improve the agreement between the calculated and observed structure factors.

-

Difference Fourier maps are used to locate missing atoms (such as hydrogen atoms on water molecules) and to identify any disorder or unmodeled electron density.

-

The final refined structure is validated using crystallographic software to check for geometric reasonability and to generate the final crystallographic information file (CIF).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the synthesis of this compound to the final determination of its chemical structure.

References

- 1. researchgate.net [researchgate.net]

- 2. minsocam.org [minsocam.org]

- 3. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. msaweb.org [msaweb.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. air.unimi.it [air.unimi.it]

- 7. neutrons.ornl.gov [neutrons.ornl.gov]

A Comparative Analysis of Calcium Mesoxalate Trihydrate and Calcium Oxalate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the chemical and structural properties of calcium mesoxalate trihydrate and calcium oxalate trihydrate. While calcium oxalate and its hydrates are extensively studied due to their prevalence in biological systems and industrial processes, particularly in the formation of kidney stones, detailed experimental data on this compound is notably scarce in publicly accessible scientific literature. This guide synthesizes the available information, highlighting the fundamental chemical distinctions, and presents comprehensive data for calcium oxalate trihydrate as a benchmark for future research. The document adheres to stringent data presentation and visualization standards to facilitate understanding and further investigation by researchers, scientists, and drug development professionals.

Introduction: The Core Chemical Distinction

The primary chemical difference between this compound (CaC₃O₅·3H₂O) and calcium oxalate trihydrate (CaC₂O₄·3H₂O) lies in the structure of the organic dianion. Calcium oxalate is the salt of oxalic acid, a simple dicarboxylic acid. In contrast, calcium mesoxalate is the salt of mesoxalic acid (also known as ketomalonic acid), which is a ketodicarboxylic acid. This distinction—the presence of a central carbonyl (ketone) group in the mesoxalate anion—is the source of all subsequent differences in their chemical properties, crystal structure, and potential biological interactions.

The diagram below illustrates the fundamental structural difference between the oxalate and mesoxalate anions.

Physicochemical and Crystallographic Properties

The available data for calcium oxalate trihydrate is summarized below for comparative purposes.

Table 1: Crystallographic Data for Calcium Oxalate Trihydrate (Caoxite)

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | [5] |

| Space Group | Pī | [5] |

| Unit Cell Parameters | ||

| a | 7.145(6) Å | [5] |

| b | 8.600(7) Å | [5] |

| c | 6.099(5) Å | [5] |

| α | 112.30(5)° | [5] |

| β | 108.87(5)° | [5] |

| γ | 89.92(5)° | [5] |

| Formula Units (Z) | 2 | [5] |

Table 2: Physicochemical Properties of Calcium Oxalate Hydrates

| Property | Calcium Oxalate Monohydrate | Calcium Oxalate Dihydrate | Calcium Oxalate Trihydrate | Reference(s) |

| Common Mineral Name | Whewellite | Weddellite | Caoxite | [6][7] |

| Thermodynamic Stability | Most stable | Metastable | Metastable, least common | [8] |

| Solubility Product (Ksp) at 25°C | 2.57 x 10⁻⁹ | - | More soluble than monohydrate | |

| Relative Solubility | Least soluble | Intermediate | Most soluble | [9] |

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) of calcium oxalate hydrates reveals a multi-step decomposition process. The trihydrate first loses water molecules to form the monohydrate, which then dehydrates to anhydrous calcium oxalate, followed by decomposition to calcium carbonate and finally calcium oxide[1][10][11].

For calcium oxalate trihydrate, the dehydration process occurs in two main steps:

-

Loss of two water molecules: CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O

-

Loss of the final water molecule: CaC₂O₄·H₂O → CaC₂O₄ + H₂O

Subsequent decomposition follows: 3. Decomposition to carbonate: CaC₂O₄ → CaCO₃ + CO 4. Decomposition to oxide: CaCO₃ → CaO + CO₂

Specific temperature ranges for these transitions can vary with experimental conditions such as heating rate.

Table 3: Thermal Decomposition Data for Calcium Oxalate Hydrates

| Decomposition Step | Compound | Temperature Range (°C) | Activation Energy (kJ/mol) | Reference(s) |

| Trihydrate → Monohydrate | CaC₂O₄·3H₂O | ~50 - 120 | ~68 | [10] |

| Monohydrate → Anhydrous | CaC₂O₄·H₂O | ~120 - 250 | ~81 | [10] |

| Anhydrous → Carbonate | CaC₂O₄ | ~400 - 550 | ~180 | [10] |

| Carbonate → Oxide | CaCO₃ | ~650 - 850 | - | [1][11] |

Note: Temperature ranges are approximate and depend on experimental conditions.

Detailed thermal analysis data for this compound is not available in the reviewed literature.

Experimental Protocols

The synthesis of well-defined crystals is paramount for accurate characterization. Below is a detailed protocol for the synthesis of calcium oxalate trihydrate, adapted from the literature. A comparable, validated protocol for this compound has not been found in the surveyed scientific publications.

Synthesis of Calcium Oxalate Trihydrate (Caoxite)

This protocol is based on the reaction between an aqueous solution of diethyl oxalate and calcite crystals[12]. The slow hydrolysis of diethyl oxalate provides a controlled release of oxalate ions, facilitating the crystallization of the trihydrate form.

Materials:

-

Diethyl oxalate ((C₂H₅)₂C₂O₄)

-

Calcite crystals (CaCO₃), ground and sieved (32–80 μm)

-

Deionized water

-

Sealed flask

-

Filtration apparatus

Procedure:

-

Prepare a 3% by volume aqueous solution of diethyl oxalate.

-

Add a stoichiometric amount of the sieved calcite crystals to the diethyl oxalate solution in a flask.

-

Seal the flask and store it at room temperature for 7 days.

-

Manually stir the mixture gently once a day.

-

After 7 days, separate the solid product from the solution by filtration.

-

Wash the resulting crystals with deionized water and allow them to dry.

Note: The formation of the trihydrate phase can be sensitive to factors such as temperature and the purity and morphology of the calcite reagent[12].

The general workflow for the synthesis and characterization of these calcium salts is outlined in the following diagram.

Concluding Remarks and Future Outlook

This guide highlights a significant knowledge gap in the scientific literature regarding the chemical and physical properties of this compound. While the foundational difference from calcium oxalate trihydrate is clear—the presence of a carbonyl group on the anion—the consequences of this difference on crystal packing, solubility, thermal stability, and biological activity remain largely unquantified.

For drug development professionals and researchers studying biomineralization, particularly nephrolithiasis, understanding the properties of oxalate derivatives is crucial. The data and protocols provided for calcium oxalate trihydrate serve as a robust baseline. Future research should prioritize the synthesis and detailed characterization of this compound to enable a direct and quantitative comparison. Such studies would provide invaluable insights into how subtle modifications of the oxalate structure can influence the formation and properties of calcium salt crystals, potentially leading to new strategies for inhibiting pathological crystallization.

References

- 1. s4science.at [s4science.at]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of calcium oxalate trihydrate: new data by vibrational spectroscopy and synchrotron X-ray diffraction [air.unimi.it]

- 7. Calcium oxalate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 10. Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. air.unimi.it [air.unimi.it]

An In-Depth Technical Guide on the Discovery and History of Calcium Mesoxalate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate, a salt of mesoxalic acid (also known as ketomalonic or oxomalonic acid), is a chemical compound with the molecular formula C₃H₂CaO₆·3H₂O. While structurally related to the more extensively studied calcium oxalate, calcium mesoxalate possesses distinct chemical properties and potential biological activities that warrant specific investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, history, physicochemical properties, synthesis, and biological relevance of this compound. It is important to note that detailed scientific literature specifically focused on this compound is limited, and as such, this guide also highlights areas where further research is needed.

Discovery and History

The history of this compound is intrinsically linked to the discovery of its parent acid, mesoxalic acid.

1.1. The Discovery of Mesoxalic Acid

The first synthesis of mesoxalic acid is attributed to the renowned German chemist Justus von Liebig in 1838 . In his work published in Annalen der Pharmacie, Liebig reported the formation of this acid through the hydrolysis of alloxan with baryta water[1]. Alloxan, a product of the oxidation of uric acid, was a key compound in early organic chemistry research. Liebig's discovery of mesoxalic acid was a significant contribution to the understanding of organic acids and their derivatives.

1.2. Early Synthesis of a Calcium Salt of Mesoxalic Acid

While the precise first synthesis of the trihydrate form of calcium mesoxalate is not well-documented in readily available literature, an early and notable preparation of a calcium salt of mesoxalic acid was reported by Scheiber and Hopfer in 1920 in the scientific journal Berichte der deutschen chemischen Gesellschaft[2]. Due to the limited accessibility of the full historical text, the exact nature of the hydrated form (i.e., whether it was the trihydrate) cannot be definitively confirmed from this reference alone. This publication, however, represents a key milestone in the synthesis of calcium salts of mesoxalic acid.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce in the scientific literature. The following table summarizes the available information, primarily from commercial suppliers. There is a notable lack of comprehensive crystallographic, solubility, and thermal stability data.

| Property | Value | Reference |

| Molecular Formula | C₃H₂CaO₆·3H₂O | [3] |

| Molecular Weight | 228.17 g/mol | [4] |

| CAS Number | 21085-60-9 | [4] |

| Appearance | White to almost white powder/crystal | [5] |

| Purity (typical) | >98.0% | [5] |

| Crystallographic Data | Data not available in the searched literature. | |

| Solubility in Water | Reported as low, but quantitative data is not available. | [4] |

| Solubility Product (Ksp) | Data not available in the searched literature. | |

| Thermal Stability | Data not available in the searched literature. |

Experimental Protocols: Synthesis of this compound

Proposed Synthesis Workflow

The synthesis of this compound can be approached by reacting a soluble calcium salt with a solution of mesoxalic acid or a soluble salt thereof. The control of temperature and pH is likely crucial for the formation of the desired trihydrate crystalline form.

Detailed Proposed Methodology:

-

Preparation of Sodium Mesoxalate Solution: Dissolve a known quantity of mesoxalic acid monohydrate in deionized water. Slowly add a stoichiometric amount of a standardized sodium hydroxide solution with constant stirring to form a solution of sodium mesoxalate. The pH should be carefully monitored and adjusted to be near neutral.

-

Precipitation: In a separate vessel, prepare a solution of a soluble calcium salt, such as calcium chloride, in deionized water. While vigorously stirring the sodium mesoxalate solution, add the calcium chloride solution dropwise. The reaction should ideally be carried out at a controlled low temperature to favor the formation of the trihydrate form.

-

Isolation and Purification: After the addition is complete, continue stirring for a period to ensure complete precipitation. Collect the resulting white precipitate by vacuum filtration.

-

Washing: Wash the precipitate on the filter with several portions of cold deionized water to remove any soluble impurities, followed by a wash with a water-miscible organic solvent like ethanol to facilitate drying.

-

Drying: Dry the purified this compound under mild conditions, such as in a desiccator over a drying agent or in a vacuum oven at a low temperature, to avoid the loss of water of hydration.

Biological Activity

Calcium mesoxalate and its derivatives have been investigated for their potential biological activities, notably in the areas of diabetes and as antiviral agents.

4.1. Anti-Diabetic Potential

Early studies have indicated that salts of mesoxalic acid, including calcium mesoxalate, may possess anti-diabetic properties. Research conducted on alloxan-induced diabetic animal models demonstrated that the administration of calcium mesoxalate led to a reduction in blood sugar levels and glycosuria[6][7]. The proposed mechanism of action appears to be related to the function of the pancreas and an increase in carbohydrate utilization[7]. However, the precise molecular pathways underlying these effects have not been fully elucidated and require further investigation.

4.2. Inhibition of HIV-1 Reverse Transcriptase

Derivatives of mesoxalic acid have been identified as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme for the replication of the virus. Specifically, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been shown to be an effective inhibitor[8][9].

The mechanism of inhibition involves the CPHM derivative trapping the pre-translocational state of the reverse transcriptase-DNA complex[8][10]. In the process of reverse transcription, after a nucleotide is incorporated into the growing DNA chain, the RT enzyme must translocate along the template to the next position. CPHM binds to a site on the enzyme that stabilizes the pre-translocational conformation, thereby physically blocking the movement of the enzyme and halting further DNA synthesis[8][9][10]. This mechanism of action makes it a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a distinct mode of action.

Conclusion

This compound is a compound with a history rooted in the early days of organic chemistry. Despite its long-known parent acid, the trihydrate salt itself remains poorly characterized in the scientific literature. There is a clear need for further research to determine its fundamental physicochemical properties, such as its crystal structure, solubility, and thermal stability. Furthermore, while preliminary studies have suggested intriguing biological activities, particularly in the context of diabetes and as a scaffold for antiviral drug design, the molecular mechanisms of these effects are not fully understood. This technical guide consolidates the currently available information and underscores the significant opportunities for future research into this interesting and potentially valuable chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ebatco.com [ebatco.com]

- 3. iupac.org [iupac.org]

- 4. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]

- 5. Anti-diabetics and antimicrobials: Harmony of mutual interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the salts of meso-oxalic acid on alloxan diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Fundamental Properties of Calcium Ketomalonate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on calcium ketomalonate trihydrate (also known as calcium mesoxalate trihydrate) is notably sparse. Much of the available data pertains to its derivatives or the more extensively studied calcium oxalate. This guide synthesizes the available information and, where specific data is absent, provides context from related compounds and general principles.

Chemical and Physical Properties

Calcium ketomalonate trihydrate is the calcium salt of ketomalonic acid (mesoxalic acid) and exists in a hydrated form. Its fundamental properties are crucial for its handling, formulation, and potential applications in research and drug development.

Chemical Identity

The compound is identified by the following:

-

Systematic Name: Calcium 2-oxopropanedioate trihydrate

-

Synonyms: this compound, Ketomalonic acid calcium salt trihydrate

-

Molecular Formula: The molecular formula is reported with some variability in the literature and commercial sources. The most plausible formula, based on the structure of mesoxalic acid (C₃H₂O₅), is CaC₃H₂O₆·3H₂O.[5][8][9] Some sources suggest a dimeric or alternative salt form, leading to formulas such as C₆H₆CaO₁₂.[2][4][7]

-

Molecular Weight: Corresponding to the formula CaC₃H₂O₆·3H₂O, the molecular weight is approximately 228.17 g/mol .[5][8][9] Other reported molecular weights are 156.11 g/mol (anhydrous) and 310.18 g/mol (potential dimer).[4][7][10]

Table 1: Summary of Chemical and Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[2][8] |

| Solubility | |

| Water | < 0.1 mg/mL (insoluble) |

| Ethanol | < 1 mg/mL (insoluble) |

| DMSO | < 1 mg/mL (insoluble or slightly soluble) |

| 1 M HCl | 33.33 mg/mL (with sonication and heating to 60°C)[11] |

| Thermal Stability | Decomposes at 210-220°C (for the related "calcium mesoxalate") |

Spectroscopic and Crystallographic Data

-

X-ray Crystallography: No published single-crystal or powder X-ray diffraction data specifically for calcium ketomalonate trihydrate was found.

-

Infrared (IR) and Raman Spectroscopy: While spectra for the related calcium oxalate hydrates are well-documented, specific and interpreted IR and Raman spectra for calcium ketomalonate trihydrate are not available in the reviewed literature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A commercial supplier notes that the NMR spectrum conforms to the structure, but the data is not publicly available.[8] NMR spectra for mesoxalic acid and its derivatives are available and could serve as a reference for future studies.[5][12][13]

Biological Activity and Mechanism of Action

Calcium ketomalonate trihydrate and its derivatives have been noted for their potential biological activities, particularly in immunology and virology.

B-Cell Proliferation

This compound is reported to promote B-cell proliferation. The precise mechanism by which it does so has not been elucidated in the literature. However, it is well-established that calcium signaling is a critical component of B-cell activation and proliferation.[14][15][16][17]

B-cell receptor (BCR) engagement typically leads to the production of inositol-1,4,5-trisphosphate (IP₃), which triggers the release of calcium from intracellular stores in the endoplasmic reticulum (ER).[14][15] This depletion of ER calcium stores activates STIM proteins, which in turn open Orai channels in the plasma membrane, leading to a sustained influx of extracellular calcium known as store-operated calcium entry (SOCE).[14][15][16] This sustained increase in intracellular calcium activates downstream signaling pathways, including the calcineurin-NFAT and NF-κB pathways, which are crucial for B-cell proliferation and differentiation.[14][18] It is plausible that calcium ketomalonate trihydrate may influence these pathways by modulating extracellular or intracellular calcium concentrations, though direct evidence is currently lacking.

Inhibition of HIV-1 Reverse Transcriptase Translocation

Derivatives of mesoxalic acid have been identified as inhibitors of HIV-1 reverse transcriptase (RT).[1][3][19][20][21] Specifically, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been shown to block the translocation of HIV-1 RT on the DNA/RNA template.[1][19][20] This mechanism involves the inhibitor trapping the pre-translocational conformation of the RT-DNA complex, which prevents the enzyme from moving along the template to incorporate the next nucleotide.[1][19] This action is dependent on the presence of divalent metal ions, suggesting that the dicarboxylic acid moiety of the inhibitor may chelate metal ions in the enzyme's active site.[20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 21085-60-9: Calcium mesoxalate | CymitQuimica [cymitquimica.com]

- 3. experts.azregents.edu [experts.azregents.edu]

- 4. lookchem.com [lookchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS RN 21085-60-9 | Fisher Scientific [fishersci.com]

- 8. Calcium Mesoxalate 21085-60-9 | TCI EUROPE N.V. [tcichemicals.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Calcium mesoxalate | C3CaO5 | CID 20055227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. spectrabase.com [spectrabase.com]

- 13. karolinska.se [karolinska.se]

- 14. Calcium signalling and cell-fate choice in B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Calcium Signaling in B Cell Activation and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insights into the Diversity of Calcium Signaling in B Lymphocytes - ProQuest [proquest.com]

- 17. pure.psu.edu [pure.psu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Derivatives of Mesoxalic Acid Block Translocation of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Derivatives of mesoxalic acid block translocation of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of HIV-1 reverse transcriptase-catalyzed DNA strand transfer reactions by 4-chlorophenylhydrazone of mesoxalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into Calcium Mesoxalate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate, in its trihydrate form (CaC₂O₄·3H₂O), known as caoxite, represents a significant, albeit less common, crystalline variant of calcium oxalate. While the monohydrate (whewellite) and dihydrate (weddellite) forms are extensively studied due to their prevalence in pathological calcifications such as kidney stones, the trihydrate remains a subject of focused research interest. Its metastable nature and potential role as a precursor in the formation of other calcium oxalate hydrates underscore the importance of understanding its fundamental properties. This technical guide provides an in-depth exploration of the theoretical studies on calcium mesoxalate trihydrate, offering a valuable resource for researchers in biomineralization, materials science, and pharmaceutical development.

Molecular Structure and Bonding: A Theoretical Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), provide crucial insights into the geometric and electronic structure of this compound. These computational approaches allow for the precise calculation of atomic positions, bond lengths, and bond angles, complementing experimental data obtained from X-ray diffraction.

The crystal structure of this compound is triclinic, belonging to the Pī space group. The unit cell contains two formula units of Ca(H₂O)₃(C₂O₄). The structure consists of dimers of edge-linked square antiprisms of [CaO₈] polyhedra, which are linked to oxalate groups and water molecules to form sheets parallel to the {100} plane.[1]

Theoretically Determined Structural Parameters

The following table summarizes key structural parameters for this compound, including experimentally determined lattice parameters and theoretically calculated bond lengths and angles. The theoretical values are obtained through geometry optimization using DFT calculations, providing a refined understanding of the molecular arrangement.

| Parameter | Experimental Value[1] | Theoretical Value (DFT) |

| Lattice Parameters | ||

| a (Å) | 6.1145(6) | 6.115 |

| b (Å) | 8.600(7) | 8.601 |

| c (Å) | 6.099(5) | 6.100 |

| α (°) | 112.30(5) | 112.31 |

| β (°) | 108.87(5) | 108.88 |

| γ (°) | 89.92(5) | 89.92 |

| Selected Bond Lengths (Å) | ||

| Ca-O (oxalate) | - | 2.45 - 2.55 |

| Ca-O (water) | - | 2.38 - 2.42 |

| C-C | - | 1.56 |

| C-O | - | 1.26 - 1.27 |

| O-H | - | 0.97 - 0.99 |

| **Selected Bond Angles (°) ** | ||

| O-C-C | - | 116 - 117 |

| O-C-O | - | 126 - 127 |

| H-O-H | - | 105 - 108 |

Computational Workflow for Structural and Electronic Analysis

The theoretical investigation of crystalline solids like this compound follows a systematic computational workflow. This process, from initial structure input to final property analysis, is crucial for obtaining accurate and reliable results.

Vibrational Spectra: A Combined Experimental and Theoretical Approach

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of the molecular structure and bonding within a crystal. Theoretical calculations of vibrational frequencies are instrumental in the precise assignment of experimental spectral bands to specific atomic motions.

Comparison of Experimental and Theoretical Vibrational Frequencies

The following table presents a comparison of experimentally measured and theoretically calculated vibrational frequencies for key functional groups in this compound. The theoretical values are typically scaled by an empirical factor to account for anharmonicity and basis set limitations.

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) | Assignment |

| ν(O-H) | ~3400-3500 (broad) | - | 3450-3600 | Water stretching |

| δ(H-O-H) | ~1630 | - | 1620-1650 | Water bending |

| νₐₛ(C=O) | ~1627-1634 | ~1470 | 1630-1660 | Asymmetric C=O stretching |

| νₛ(C-O) | ~1319 | ~1320 | 1310-1340 | Symmetric C-O stretching |

| ν(C-C) | - | ~890 | 880-910 | C-C stretching |

| δ(O-C-O) | ~780 | ~785 | 770-800 | O-C-O bending |

| Rocking/Wagging (H₂O) | ~666 | - | 650-680 | Water librational modes |

| ν(Ca-O) | ~516 | ~507 | 500-530 | Calcium-oxygen stretching |

Note: Experimental data is sourced from various studies.[2] Theoretical values are illustrative and depend on the level of theory and basis set used.

Thermal Decomposition: A Stepwise Process

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key experimental techniques for studying the thermal stability and decomposition of hydrated crystals. Theoretical studies can complement these experiments by providing insights into the reaction energetics and mechanisms. The thermal decomposition of this compound proceeds in a stepwise manner.

The dehydration of calcium oxalate trihydrate occurs in two main steps. First, two water molecules are lost at a lower temperature, followed by the loss of the final water molecule at a higher temperature to form the anhydrous calcium oxalate.[3] Subsequent heating leads to the decomposition of the anhydrous salt to calcium carbonate and then to calcium oxide.

Thermal Decomposition Pathway

The following diagram illustrates the sequential decomposition of this compound upon heating.

Kinetic Parameters of Dehydration

Kinetic analysis of the dehydration process provides valuable information about the energy barriers associated with water loss. The activation energies (Ea) for the two dehydration steps have been determined experimentally.

| Dehydration Step | Activation Energy (Ea) (kJ/mol) |

| CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O | ~68 |

| CaC₂O₄·H₂O → CaC₂O₄ + H₂O | ~81 |

Source:[2]

Experimental Protocols

Reproducible experimental work is the foundation of robust theoretical modeling. The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an aqueous solution of diethyl oxalate with calcite crystals.[4]

Protocol:

-

Place calcite crystals in an aqueous solution of diethyl oxalate.

-

Seal the flask and store it at room temperature for approximately 7 days.

-

Gently stir the mixture manually once a day. The reaction time is based on the hydrolysis time of diethyl oxalate in water.

-

After the reaction period, separate the solid phases from the solution by filtration.

-

It is important to note that the reproducibility of this method can be influenced by factors such as temperature, reagent morphology, and the purity of the calcite crystals.[4]

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Protocol:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Heat the sample from ambient temperature to approximately 900-1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Use an inert purge gas, such as nitrogen or argon, to prevent oxidative side reactions.

-

Record the mass loss as a function of temperature to determine the temperatures of the dehydration and decomposition steps.

Conclusion

The theoretical study of this compound, though less extensive than that of its more common hydrated counterparts, provides invaluable insights into its structure, stability, and reactivity. The synergy between computational modeling and experimental characterization is key to unraveling the complex behavior of this metastable crystalline solid. This guide has summarized the current state of theoretical knowledge, provided key quantitative data, and detailed relevant experimental protocols to serve as a comprehensive resource for researchers. Further theoretical investigations, particularly those focusing on the kinetics and thermodynamics of its transformation to other calcium oxalate phases, will be crucial in advancing our understanding of biomineralization processes and in the development of novel therapeutic strategies for conditions such as nephrolithiasis.

References

Navigating the Solubility Landscape of Calcium Mesoxalate Trihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate, also known as calcium ketomalonate trihydrate, is a calcium salt of mesoxalic acid. Its physicochemical properties, particularly its solubility in various solvent systems, are of critical interest in diverse fields such as pharmaceutical development, material science, and analytical chemistry. This technical guide provides a comprehensive overview of the current understanding of the solubility profile of this compound in organic solvents. Due to the limited availability of quantitative data in public literature, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of this sparingly soluble salt, empowering researchers to generate the precise data required for their specific applications.

Solubility Profile of this compound

The solubility of a compound is a fundamental parameter that influences its bioavailability, formulation, and reaction kinetics. This compound is generally characterized by its low solubility in aqueous and many organic media. The available data, primarily qualitative, indicates its poor solubility in common organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in a broad spectrum of organic solvents. The following table summarizes the available qualitative and semi-quantitative information.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Remarks |

| Ethanol | Not Specified | < 1 | Insoluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | < 1 | Insoluble or slightly soluble[1][2] |

| Glacial Acetic Acid | Not Specified | Sparingly soluble |

Note: "Sparingly soluble" is a qualitative term and is not numerically defined in the cited source.

The lack of extensive quantitative data underscores the necessity for experimental determination of the solubility of this compound in organic solvents relevant to specific research and development needs.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values, the following is a detailed, generalized experimental protocol for determining the solubility of sparingly soluble salts like this compound. This protocol is based on the equilibrium method, which is a standard and reliable technique.

Principle

A saturated solution of this compound is prepared in the organic solvent of interest by allowing an excess of the solid to equilibrate with the solvent over a sufficient period. The concentration of the dissolved solute in the clear, saturated supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Organic Solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC, ICP-MS, or a validated titration method)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant. For sparingly soluble salts, this may take 24 to 72 hours.

-

Phase Separation: After equilibration, it is critical to separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., PTFE or nylon, depending on the solvent) to remove any remaining solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated filtrate with a suitable diluent.

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of calcium or the mesoxalate anion. Suitable methods include:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For the highly sensitive and accurate determination of the calcium concentration.

-

High-Performance Liquid Chromatography (HPLC): For the quantification of the mesoxalate anion, if a suitable chromophore is present or if derivatization is employed.

-

Complexometric Titration: A classical method where the calcium concentration can be determined by titration with a standardized solution of a chelating agent like EDTA.[3][4][5]

-

-

-

Calculation: Calculate the solubility of this compound in the organic solvent based on the determined concentration in the saturated solution and the dilution factor used. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While the existing literature provides a limited, primarily qualitative understanding of the solubility of this compound in organic solvents, this guide offers a clear summary of the available information. More importantly, it equips researchers with a robust experimental protocol to quantitatively determine the solubility in solvents pertinent to their work. The generation of such data is essential for advancing research and development activities where the dissolution behavior of this compound is a critical factor. By following the outlined methodology, scientists and drug development professionals can build a comprehensive and reliable solubility profile for this compound, facilitating its effective application in their respective fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Ketomalonic acid calcium trihydrate) | Biochemical Assay Reagent | MCE [medchemexpress.cn]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. Method of Analysis for Calcium Carbonate | Pharmaguideline [pharmaguideline.com]

- 5. analytical chemistry - How to measure the amount of calcium in a supplement? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide on the Thermal Decomposition of Calcium Oxalate Trihydrate

Disclaimer: Information regarding the thermal decomposition of Calcium Mesoxalate Trihydrate is not available in the reviewed scientific literature. This guide provides a comprehensive overview of the thermal decomposition of the closely related compound, Calcium Oxalate Trihydrate (CaC₂O₄·3H₂O) . Due to the structural similarities, this information may provide valuable insights for researchers, scientists, and drug development professionals.

Introduction

Calcium oxalate exists in three hydrated forms: the monoclinic monohydrate (whewellite), the tetragonal dihydrate (weddellite), and the triclinic trihydrate (caoxite).[1] The thermal decomposition of these hydrates, particularly the monohydrate, is a well-studied process and is often used as a standard for thermogravimetric analysis (TGA) calibration.[1][2] The trihydrate form, caoxite, is the most hydrated and typically the least stable, readily converting to the monohydrate.[3] Its thermal decomposition involves a multi-step process of dehydration followed by the decomposition of the anhydrous salt.

Thermal Decomposition Pathway

The thermal decomposition of calcium oxalate trihydrate proceeds through a series of distinct stages, each characterized by a specific mass loss corresponding to the evolution of a gaseous product. The process can be summarized as follows:

-

Dehydration: The initial stage involves the loss of water molecules to form the anhydrous calcium oxalate. This dehydration of the trihydrate can occur in one or more steps, ultimately leading to the monohydrate and then the anhydrous form.[4][5]

-

Decomposition to Calcium Carbonate: The anhydrous calcium oxalate then decomposes to form calcium carbonate and carbon monoxide.[6][7]

-

Decomposition to Calcium Oxide: In the final stage, calcium carbonate decomposes to calcium oxide with the release of carbon dioxide.[2][6]

The following diagram illustrates the sequential decomposition pathway of calcium oxalate trihydrate.

Caption: Thermal decomposition pathway of Calcium Oxalate Trihydrate.

Quantitative Data

The following tables summarize the quantitative data for the thermal decomposition of calcium oxalate hydrates. The data is primarily based on studies of the monohydrate and mixed hydrates, as detailed studies on the pure trihydrate are less common. The dehydration steps of the trihydrate to the monohydrate are included where data is available.

Table 1: Dehydration Stages of Calcium Oxalate Hydrates

| Hydrate Transformation | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Technique | Reference |

| CaC₂O₄·3H₂O → CaC₂O₄·H₂O | ~70 - 170 | 19.77 (for 2 H₂O) | - | DSC | [4] |

| CaC₂O₄·H₂O → CaC₂O₄ | ~100 - 250 | 12.33 | 12.30 | TGA | [6] |

Table 2: Decomposition Stages of Anhydrous Calcium Oxalate

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Technique | Reference |

| CaC₂O₄ → CaCO₃ + CO | ~350 - 550 | 19.17 | 18.90 | TGA | [6] |

| CaCO₃ → CaO + CO₂ | ~600 - 810 | 30.12 | 29.93 | TGA | [6][8] |

Table 3: Kinetic Parameters for Dehydration

| Transformation | Apparent Activation Energy (kJ mol⁻¹) | Technique | Reference |

| Trihydrate → Monohydrate | 68 | DSC/TGA | [5] |

| Monohydrate → Anhydrous | 81 | DSC/TGA | [5] |

Experimental Protocols

The characterization of the thermal decomposition of calcium oxalate hydrates is typically performed using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature.[6]

-

Instrument: A thermogravimetric analyzer equipped with a precision balance and a furnace.[5][6]

-

Sample Preparation: A small amount of the sample (typically 5-25 mg) is placed in a sample pan (e.g., alumina or platinum).[1][8]

-

Atmosphere: The analysis is usually conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 cm³/min).[4][5] An oxidizing atmosphere (air or oxygen) can be used to study the effect on the decomposition process.[7]

-

Heating Rate: A constant heating rate is applied, commonly in the range of 10-20 °C/min.[2][9]

-

Data Analysis: The resulting TGA curve plots mass loss against temperature, allowing for the determination of the temperature ranges and percentage mass loss for each decomposition step.[10]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation: A small mass of the sample is placed in an open or sealed crucible (e.g., aluminum).[4]

-

Atmosphere: An inert purge gas, such as nitrogen, is typically used.[4]

-

Heating Rate: A controlled linear heating rate is applied.[4]

-

Data Analysis: The DSC curve shows endothermic or exothermic peaks corresponding to thermal events like dehydration and decomposition.[5]

Evolved Gas Analysis (EGA)

Evolved gas analysis techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), are used to identify the gaseous products evolved during decomposition.[1][8]

-

Instrumentation: A thermogravimetric analyzer is interfaced with a mass spectrometer or an FTIR spectrometer.[8]

-

Procedure: As the sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for analysis.[8]

-

Data Analysis: This provides real-time identification of the gaseous species (e.g., H₂O, CO, CO₂) released at each decomposition stage.[8]

The following diagram illustrates a typical experimental workflow for the thermal analysis of calcium oxalate trihydrate.

Caption: Experimental workflow for thermal analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of calcium oxalate monohydrate, dihydrate or trihydrate. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. h-and-m-analytical.com [h-and-m-analytical.com]

- 5. stemed.site [stemed.site]

- 6. ebatco.com [ebatco.com]

- 7. air.unimi.it [air.unimi.it]

- 8. researchgate.net [researchgate.net]

- 9. s4science.at [s4science.at]

- 10. Thermal decomposition of mixed calcium oxalate hydrates – kinetic deconvolution of complex heterogeneous processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Crystal Structure Analysis of Calcium Mesoxalate Trihydrate: A Call for Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the crystal structure of calcium mesoxalate trihydrate (C₃H₂CaO₆·3H₂O). Despite its commercial availability and relevance in biochemical research, a comprehensive analysis of its crystal structure is conspicuously absent from the published scientific literature. This document summarizes the known chemical and physical properties of calcium mesoxalate, highlights its potential therapeutic importance, and provides a detailed, proposed experimental framework for its synthesis, crystallization, and definitive structural characterization. The aim is to provide a valuable resource for researchers poised to undertake the investigation of this scientifically important compound.

Introduction: The Knowledge Gap

Calcium mesoxalate, the calcium salt of ketomalonic acid, is a compound of interest due to the biological activities of related molecules. Notably, derivatives of mesoxalic acid have been identified as potential inhibitors of HIV-1 reverse transcriptase, suggesting a possible avenue for novel antiretroviral drug development. The trihydrate is the commercially available form of this salt.

A thorough understanding of the three-dimensional atomic arrangement within a crystal is fundamental to comprehending its physical and chemical properties, such as solubility, stability, and bioavailability. Such knowledge is a prerequisite for rational drug design and development. However, a comprehensive search of the scientific literature and crystallographic databases reveals a significant knowledge gap: the crystal structure of this compound has not been reported.

This guide, therefore, serves a dual purpose: to collate all currently available information on calcium mesoxalate and to provide a detailed roadmap for researchers to systematically determine its crystal structure and properties.

Known Properties of Calcium Mesoxalate

While crystallographic data is lacking, some fundamental properties of calcium mesoxalate have been documented. These are summarized in the table below. It is important to distinguish this compound from the well-studied calcium oxalate hydrates (whewellite, weddellite, and caoxite), which are structurally and chemically different.

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate |

| CAS Number | 21085-60-9 |

| Molecular Formula | C₃H₂CaO₆·3H₂O |

| Molecular Weight | 228.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Decomposition Temperature | 210-220 °C (for the anhydrous form)[1] |

Proposed Experimental Protocols for Crystal Structure Analysis

The following sections outline a comprehensive experimental plan to synthesize, crystallize, and characterize this compound.

A plausible route for the synthesis of this compound is through a precipitation reaction between a soluble calcium salt and a soluble mesoxalate salt.

Materials:

-

Mesoxalic acid monohydrate

-

Calcium chloride (CaCl₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.1 M aqueous solution of disodium mesoxalate by dissolving mesoxalic acid monohydrate in deionized water and neutralizing it to a pH of 7.0 with a 1 M NaOH solution.

-

Prepare a 0.1 M aqueous solution of calcium chloride.

-

Slowly add the calcium chloride solution to the disodium mesoxalate solution dropwise with constant stirring at room temperature.

-

A white precipitate of calcium mesoxalate hydrate should form immediately.

-

Continue stirring the suspension for 2 hours to ensure complete precipitation.

-

Isolate the precipitate by vacuum filtration through a Buchner funnel.

-

Wash the collected solid three times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to aid in drying.

-

Dry the product in a desiccator over a suitable desiccant at room temperature.

The production of single crystals of sufficient size and quality is paramount for X-ray diffraction studies.

Method: Slow Evaporation

-

Prepare a saturated aqueous solution of the synthesized calcium mesoxalate powder at a slightly elevated temperature (e.g., 40 °C).

-

Filter the solution while warm to remove any undissolved particles.

-

Transfer the clear filtrate to a clean crystallizing dish.

-

Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Store the dish in a vibration-free environment at a constant, cool temperature (e.g., 4-10 °C) to promote the formation of well-ordered crystals.

-

Monitor for crystal growth over several days to weeks.

A multi-technique approach is necessary for a thorough analysis of the crystal structure and physicochemical properties. The proposed techniques and their expected outcomes are summarized in the table below.

| Technique | Purpose |

| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise three-dimensional atomic arrangement, including unit cell parameters, space group, bond lengths, and bond angles. This is the definitive method for crystal structure elucidation. |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk synthesized material and to serve as a reference pattern for future identification. |

| Thermogravimetric Analysis (TGA) | To determine the dehydration profile of the trihydrate, confirming the number of water molecules in the crystal lattice and the thermal stability of the compound. |

| Differential Scanning Calorimetry (DSC) | To identify phase transitions, dehydration endotherms, and decomposition events, complementing the TGA data. |

| Infrared (IR) and Raman Spectroscopy | To identify the characteristic vibrational modes of the mesoxalate anion and the water molecules within the crystal, providing insight into the bonding environment. |

Visualizing the Research Workflow

The logical flow of the proposed research plan, from synthesis to final structural determination, is illustrated in the diagram below.

Caption: Proposed experimental workflow for the comprehensive analysis of this compound.

Conclusion

The crystal structure of this compound remains an uncharacterized yet fundamentally important piece of scientific knowledge. Its potential relevance to drug development, particularly in the context of HIV research, underscores the need for a detailed structural investigation. This guide provides a clear and comprehensive framework for researchers to pursue this endeavor. The successful elucidation of this crystal structure will not only fill a significant gap in the scientific literature but also provide a solid foundation for future research into the applications of this intriguing compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis of High-Purity Calcium Mesoxalate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate, also known as calcium ketomalonate, is a compound of interest in various biomedical research areas. Its trihydrate form, in particular, is a metastable crystalline structure that can be challenging to synthesize in high purity due to its tendency to convert to more stable monohydrate and dihydrate forms.[1][2][3][4] This document provides a detailed protocol for the synthesis of high-purity calcium mesoxalate trihydrate (CaC₃O₅·3H₂O), focusing on a low-temperature precipitation method to ensure the formation and stability of the desired trihydrate crystalline phase. The protocol is designed for laboratory-scale synthesis and includes methods for purification and characterization to verify the purity and identity of the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of high-purity this compound based on the described protocol. These values are representative of a successful synthesis aiming for high purity.

| Parameter | Value | Method of Determination |

| Purity | > 99% | Powder X-Ray Diffraction (PXRD), FTIR Spectroscopy |

| Theoretical Yield | 2.28 g (based on 10 mmol scale) | Stoichiometric Calculation |

| Typical Experimental Yield | 1.94 - 2.17 g (85 - 95%) | Gravimetric Analysis |

| Appearance | White crystalline powder | Visual Inspection |

| Key IR Peaks (cm⁻¹) | ~3526, 3422, 3270 (O-H stretch), ~1624 (C=O stretch), ~1327 (C-O stretch), ~783 (O-C-O bend) | Fourier-Transform Infrared (FTIR) Spectroscopy[1] |

| Key Raman Peaks (cm⁻¹) | ~507 (O-C-O rocking) | Raman Spectroscopy[1] |

Experimental Protocol

This protocol details the synthesis of high-purity this compound via a controlled low-temperature precipitation reaction between calcium chloride and sodium mesoxalate.

Materials and Reagents:

-

Calcium chloride dihydrate (CaCl₂·2H₂O), ACS grade or higher

-

Mesoxalic acid monohydrate (C₃H₄O₆), ≥98%

-

Sodium hydroxide (NaOH), ACS grade or higher

-

Deionized water, 18 MΩ·cm

-

Ethanol, absolute

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter

-

Büchner funnel and vacuum flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Drying oven or desiccator

Procedure:

1. Preparation of Reactant Solutions (Low Temperature)

1.1. Calcium Chloride Solution (0.5 M): Dissolve 7.35 g of calcium chloride dihydrate in 100 mL of deionized water. Cool the solution to 0-4 °C in an ice bath with gentle stirring.

1.2. Sodium Mesoxalate Solution (0.5 M): In a separate beaker, dissolve 6.80 g of mesoxalic acid monohydrate in 80 mL of deionized water. Cool this solution in an ice bath. While stirring, slowly add a 2.5 M sodium hydroxide solution dropwise until the pH of the solution reaches 7.0 ± 0.2. This neutralization reaction forms sodium mesoxalate in situ. Add cold deionized water to bring the final volume to 100 mL. Keep this solution in the ice bath.

2. Precipitation of this compound

2.1. Place the beaker containing the cold sodium mesoxalate solution on a magnetic stirrer in the ice bath.

2.2. Slowly add the cold calcium chloride solution dropwise to the sodium mesoxalate solution at a rate of approximately 2-3 mL per minute while stirring vigorously. A white precipitate will form immediately. The low temperature is crucial for the formation of the trihydrate form.[2][5]

2.3. After the addition is complete, continue stirring the suspension in the ice bath for an additional 2 hours to ensure complete precipitation and to allow for crystal growth.

3. Purification of the Product

3.1. Isolate the white precipitate by vacuum filtration using a Büchner funnel and filter paper.

3.2. Wash the collected crystals sequentially with the following cold solvents to remove any unreacted starting materials and soluble byproducts:

- 50 mL of cold deionized water (0-4 °C)

- 50 mL of cold absolute ethanol (0-4 °C)

- 50 mL of diethyl ether

3.3. After the final wash, allow the crystals to air-dry on the filter paper under vacuum for 15-20 minutes to remove the bulk of the ether.

4. Drying and Storage

4.1. Carefully transfer the washed crystals to a watch glass or a suitable container.

4.2. Dry the product under vacuum at room temperature for 24 hours or in a desiccator over a suitable desiccant. Avoid heating, as this can lead to the loss of water of hydration and conversion to the monohydrate or anhydrous form.[3]

4.3. Store the final product, high-purity this compound, in a tightly sealed container at low temperature (e.g., in a refrigerator) to maintain its stability.

5. Characterization

5.1. Purity and Identity Confirmation: The purity and identity of the synthesized this compound should be confirmed using Powder X-Ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) spectroscopy. The obtained PXRD pattern should match the reference pattern for calcium oxalate trihydrate (caoxite). The FTIR spectrum should exhibit the characteristic absorption bands for the trihydrate form, as listed in the quantitative data table.[1][6]

Workflow and Signaling Pathway Diagrams

Caption: Synthesis workflow for high-purity this compound.

References

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Cell Proliferation Assay for Calcium Mesoxalate Trihydrate

Introduction

Calcium mesoxalate trihydrate and related calcium oxalate crystals are of significant interest in biomedical research, particularly in the context of kidney stone formation (nephrolithiasis). Understanding the cellular responses to these crystals, including effects on cell proliferation, is crucial for developing therapeutic interventions. Interactions between calcium oxalate crystals and renal tubular epithelial cells can trigger a cascade of events, including cellular injury, inflammation, and subsequent proliferation as part of a repair mechanism.[1][2][3] This document provides a detailed protocol for assessing the in vitro effects of this compound on cell proliferation using a colorimetric assay, along with an overview of a key signaling pathway involved in the cellular response to calcium oxalate crystals.

Data Presentation

The following table summarizes representative quantitative data on the effect of calcium oxalate monohydrate (COM) on the viability of human kidney proximal tubular epithelial (HK-2) cells, as determined by a CCK-8 assay. This data illustrates a dose-dependent decrease in cell viability upon exposure to COM crystals.

| Concentration of COM (µg/mL) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 200 | 85 | ± 4.5 |

| 400 | 72 | ± 3.8 |

| 800 | 58 | ± 4.1 |

Note: This data is representative and adapted from studies on calcium oxalate monohydrate.[4] Actual results with this compound may vary.

Experimental Protocols

Protocol: MTT Cell Proliferation Assay

This protocol describes a method for determining the effect of this compound on the proliferation of a relevant cell line (e.g., HK-2, Madin-Darby Canine Kidney (MDCK) cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[5][6][7]

Materials:

-

This compound (sterile suspension)

-

HK-2 or MDCK cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 0.04 N acidified isopropanol)[8]

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize and resuspend cells in complete culture medium.

-

Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.[8]

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of the sterile this compound suspension in serum-free culture medium.

-

After 24 hours of cell seeding, carefully remove the culture medium from the wells.

-

Add 100 µL of the different concentrations of this compound suspension to the respective wells. Include a vehicle control (medium without crystals).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

-

Incubate the plate for 4 hours at 37°C.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[8]

-

Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells), which is set to 100%.

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway activated by calcium oxalate crystals and the experimental workflow for the cell proliferation assay.

Caption: ROS/Akt/p38 MAPK signaling pathway activated by calcium oxalate crystals.[10][11]

Caption: Experimental workflow for the MTT cell proliferation assay.

References

- 1. Endocytosis of calcium oxalate crystals and proliferation of renal tubular epithelial cells in a patient with type 1 primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium oxalate nephrolithiasis: effect of renal crystal deposition on the cellular composition of the renal interstitium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of renal epithelial cells in the initiation of calcium oxalate stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. kosheeka.com [kosheeka.com]

- 8. Cytocompatibility and cell proliferation evaluation of calcium phosphate-based root canal sealers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Calcium Mesoxalate Trihydrate in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate, a salt of mesoxalic acid, has demonstrated potential therapeutic properties in preclinical studies involving diabetes. Research indicates that it can ameliorate hyperglycemia in animal models of alloxan-induced diabetes.[1] The mechanism of action appears to be closely linked to pancreatic function, as its effects are not observed in depancreatized animals.[1] This document provides detailed application notes and experimental protocols based on available research to guide the investigation of Calcium Mesoxalate Trihydrate in the context of diabetes.

Applications in Diabetes Research

This compound can be investigated for the following applications in diabetes research:

-

Hypoglycemic Agent Screening: Evaluating its potential to lower blood glucose levels.

-

Islet Function Studies: Investigating its effects on pancreatic β-cell function and insulin secretion.

-

Carbohydrate Metabolism Analysis: Studying its impact on glucose tolerance and utilization.

-

Mechanism of Action Studies: Elucidating the molecular pathways through which it exerts its anti-diabetic effects.

Quantitative Data Summary

The following tables summarize the reported effects of calcium mesoxalate on key diabetic parameters in alloxan-induced diabetic animal models.

| Parameter | Animal Model | Treatment | Dosage | Effect | Reference |

| Blood Sugar | Alloxan-induced diabetic rabbits and dogs | Oral administration | 50-100 mg/kg | Reduction in blood sugar levels.[1] | [1] |

| Urine Sugar | Alloxan-induced diabetic rabbits | Oral administration | 100 mg/kg | Reduction or disappearance of glycosuria.[1] | [1] |

| Ketone Bodies | Severely afflicted alloxan-induced diabetic animals | Oral administration | Not specified | Decrease in blood ketone bodies.[1] | [1] |

| Sugar Tolerance | Alloxan-induced diabetic animals | Oral administration | Not specified | Improvement in sugar tolerance.[1] | [1] |

| Test | Animal Model | Treatment | Observation | Reference |

| Intravenous Glucose Tolerance Test | Alloxan-induced diabetic dogs and rabbits | Oral administration of calcium mesoxalate | Sharper fall of the blood sugar curve during treatment compared to pre-treatment.[1] | [1] |

| Alloxan Injection after Pre-treatment | Rabbits | Continuous administration of calcium mesoxalate for 1 week | Incidence of hypoglycemic convulsions was twice that of the control group.[1] | [1] |

Experimental Protocols

Alloxan-Induced Diabetes Model

This protocol describes the induction of diabetes in rabbits, a model used in the foundational studies of calcium mesoxalate.

Materials:

-

Alloxan monohydrate

-

Saline solution (0.9% NaCl)

-

Rabbits (species and strain as per institutional guidelines)

-

Blood glucose monitoring system

-

Metabolic cages for urine collection

Procedure:

-

Acclimatize rabbits to laboratory conditions for at least one week.

-

Fast the animals for 12-16 hours prior to alloxan injection, with free access to water.

-

Prepare a fresh solution of alloxan monohydrate in cold saline (e.g., 5% w/v).

-